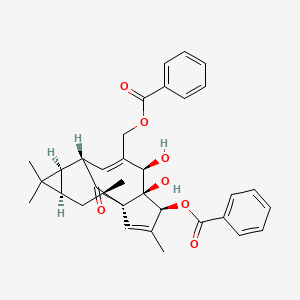

Ingenol 3,20-dibenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'ingénol 3,20-dibenzoate est un composé diterpénoïde dérivé de la plante Euphorbia peplus. Il est connu pour ses activités biologiques puissantes, en particulier comme agoniste sélectif des isoformes de la protéine kinase C (PKC). Ce composé a suscité un intérêt considérable en raison de sa capacité à induire l'apoptose et de ses applications thérapeutiques potentielles .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'ingénol 3,20-dibenzoate peut être synthétisé par un processus en plusieurs étapes impliquant l'estérification de l'ingénol avec l'acide benzoïque. La réaction nécessite généralement l'utilisation d'un catalyseur tel que le dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) pour faciliter la réaction d'estérification. La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse de la liaison ester .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques pour l'ingénol 3,20-dibenzoate ne soient pas largement documentées, l'approche générale implique des réactions d'estérification à grande échelle utilisant des conditions optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) peut améliorer l'efficacité de la production industrielle .

Analyse Des Réactions Chimiques

Types de Réactions : L'ingénol 3,20-dibenzoate subit diverses réactions chimiques, notamment :

Oxydation : L'ingénol 3,20-dibenzoate peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir les groupes ester en alcools.

Substitution : Les réactions de substitution nucléophile peuvent remplacer les groupes benzoate par d'autres groupes fonctionnels.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux Produits Formés :

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation d'alcools.

Substitution : Formation de dérivés de l'ingénol avec différents groupes fonctionnels.

4. Applications de la Recherche Scientifique

L'ingénol 3,20-dibenzoate a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier les réactions d'estérification.

Biologie : Etudié pour son rôle dans la modulation des voies de signalisation cellulaire, en particulier celles impliquant la PKC.

Médecine : Exploré pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.

5. Mécanisme d'Action

L'ingénol 3,20-dibenzoate exerce ses effets principalement par l'activation des isoformes de la protéine kinase C (PKC). Il induit la translocation sélective de nPKC-delta, -epsilon, et -theta, ainsi que PKC-mu, de la fraction cytosolique à la fraction particulaire. Cette translocation déclenche une cascade d'événements de signalisation qui conduisent à l'induction de l'apoptose par la synthèse de novo de macromolécules . De plus, l'ingénol 3,20-dibenzoate a été montré pour interagir avec le récepteur de l'érythropoïétine (EPOR), présentant des effets synergiques et antagonistes en fonction de la concentration .

Applications De Recherche Scientifique

Ingenol 3,20-dibenzoate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving PKC.

Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Mécanisme D'action

Ingenol 3,20-dibenzoate exerts its effects primarily through the activation of protein kinase C (PKC) isoforms. It induces the selective translocation of nPKC-delta, -epsilon, and -theta, as well as PKC-mu, from the cytosolic fraction to the particulate fraction. This translocation triggers a cascade of signaling events that lead to the induction of apoptosis through de novo synthesis of macromolecules . Additionally, this compound has been shown to interact with the erythropoietin receptor (EPOR), exhibiting synergistic and antagonistic effects depending on the concentration .

Comparaison Avec Des Composés Similaires

L'ingénol 3,20-dibenzoate est unique parmi les composés similaires en raison de son activation spécifique des isoformes de la PKC et de son activité apoptotique puissante. Des composés similaires comprennent :

Ingénol 3-benzoate : Un autre dérivé ester de l'ingénol avec des propriétés d'activation de la PKC similaires.

Esters de phorbol : Une classe de composés qui activent également la PKC mais diffèrent en puissance et en sélectivité.

Bryostatine : Une lactone macrolide qui module l'activité de la PKC mais a un mécanisme d'action et un profil thérapeutique différents.

L'ingénol 3,20-dibenzoate se distingue par sa haute sélectivité pour des isoformes de la PKC spécifiques et sa capacité à induire l'apoptose par des voies de signalisation uniques .

Propriétés

Formule moléculaire |

C34H36O7 |

|---|---|

Poids moléculaire |

556.6 g/mol |

Nom IUPAC |

[(1S,4S,5S,6R,9S,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate |

InChI |

InChI=1S/C34H36O7/c1-19-17-33-20(2)15-25-26(32(25,3)4)24(28(33)36)16-23(18-40-30(37)21-11-7-5-8-12-21)27(35)34(33,39)29(19)41-31(38)22-13-9-6-10-14-22/h5-14,16-17,20,24-27,29,35,39H,15,18H2,1-4H3/t20-,24+,25-,26+,27-,29+,33+,34+/m1/s1 |

Clé InChI |

GIMKEHNOTHXONN-NXBFFCPZSA-N |

SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |

SMILES isomérique |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |

SMILES canonique |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |

Pictogrammes |

Irritant |

Synonymes |

ingenol dibenzoate |

Origine du produit |

United States |

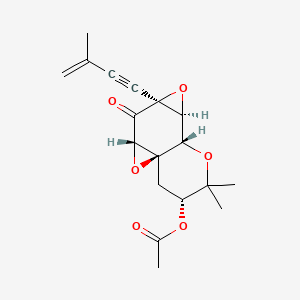

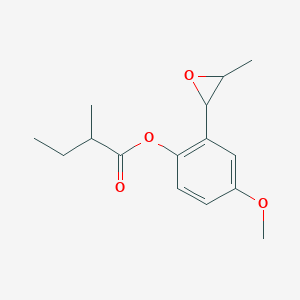

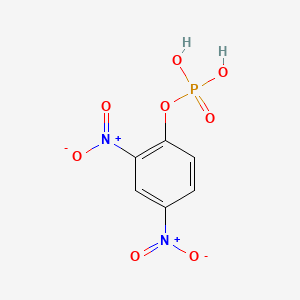

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime](/img/structure/B1209974.png)

![Pyrido[2,3-d]pyrimidine](/img/structure/B1209978.png)

![(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1209981.png)

![5h-Phenanthro[4,5-bcd]pyran-5-one](/img/structure/B1209990.png)

![2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate](/img/structure/B1209995.png)